molecular formula C11H13NNa2O7S2 B1662491 Cerovive CAS No. 168021-79-2

Cerovive

Cat. No.: B1662491
CAS No.: 168021-79-2
M. Wt: 381.3 g/mol
InChI Key: XLZOVRYBVCMCGL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disufenton sodium is synthesized through the disulfonylation of phenylbutylnitrone. The process involves the reaction of phenylbutylnitrone with sulfonating agents under controlled conditions to introduce sulfonyl groups at specific positions on the aromatic ring .

Industrial Production Methods: The industrial production of disufenton sodium involves large-scale sulfonation reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of disufenton sodium, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Disufenton sodium exerts its effects primarily through its ability to trap free radicals. It inhibits the activity of sulfatase 2, an enzyme overexpressed in the extracellular matrix of cancer cells. This inhibition prevents the removal of sulfate from the 6-O-sulfate esters of heparin, thereby reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Uniqueness: Disufenton sodium stands out due to its enhanced solubility and stability compared to its parent compound, phenylbutylnitrone. Its ability to inhibit sulfatase 2 also adds a unique dimension to its mechanism of action, making it a promising candidate for various therapeutic applications .

Biological Activity

Cerovive, also known as NXY-059, is a nitrone-based compound developed primarily for the treatment of acute ischemic stroke. Its biological activity centers on its role as a free radical-trapping neuroprotectant , which has been investigated through various preclinical and clinical studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and relevant case studies.

This compound functions as a free radical scavenger , targeting reactive oxygen species (ROS) that contribute to neuronal injury during ischemic events. The compound is designed to trap free radicals, thereby reducing oxidative stress and subsequent neuronal damage. This mechanism is crucial in the context of acute ischemic stroke, where oxidative stress can exacerbate cell death and functional deficits.

Preclinical Studies

Preclinical studies have demonstrated that this compound significantly reduces infarct size and preserves brain function in animal models of acute ischemic stroke. For instance:

  • In a study involving marmosets, NXY-059 treatment resulted in a reduction of hemispheric tissue loss from 74.4 mm³ in controls to 43.0 mm³ in treated animals (p < 0.01) .
  • The compound has shown promise in improving cognitive outcomes following traumatic brain injury (TBI) by attenuating the loss of injured brain tissue .

Clinical Trials

This compound underwent extensive clinical testing, including Phase II and Phase III trials. However, the results have been mixed:

  • Phase II Trials : Initial trials indicated favorable safety and tolerability profiles, with some evidence suggesting potential benefits in reducing disability post-stroke .
  • Phase III Trials : The SAINT II trial, a pivotal Phase III study, ultimately failed to demonstrate significant clinical benefits compared to placebo, leading to the discontinuation of further development . Despite preclinical success, challenges such as poor blood-brain barrier penetration and low potency were identified as contributing factors to the lack of efficacy observed in human subjects .

Data Summary Table

Study TypeFindingsSignificance
PreclinicalSignificant reduction in infarct volume (43.0 mm³ vs 74.4 mm³)Suggests potential neuroprotective effect
Phase II TrialsFavorable safety profile; reduced disability observedInitial support for efficacy
Phase III TrialsNo significant benefit over placebo; trial discontinuedHighlights challenges in translation from preclinical to clinical settings

Case Studies

Several case studies have been documented regarding the use of this compound:

  • A notable case involved patients with acute ischemic stroke who received NXY-059 under compassionate use provisions. While some patients exhibited initial improvements, long-term outcomes did not support sustained efficacy .
  • Another analysis highlighted that despite promising preclinical data, the transition to human trials often reveals complexities that were not apparent during animal studies .

Properties

IUPAC Name

disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOVRYBVCMCGL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NNa2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895069
Record name Disufenton sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168021-79-2
Record name Disufenton sodium [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168021792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disufenton sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerovive
Reactant of Route 2
Reactant of Route 2
Cerovive
Reactant of Route 3
Cerovive
Reactant of Route 4
Cerovive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.